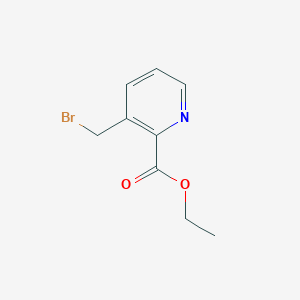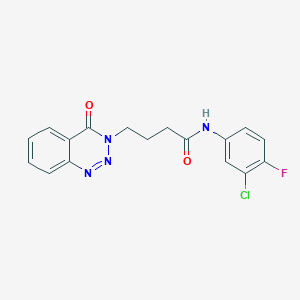
Ethyl 3-(bromomethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a compound related in structure and reactivity to Ethyl 3-(bromomethyl)pyridine-2-carboxylate, has been utilized in a phosphine-catalyzed [4 + 2] annulation process. This method synthesizes ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, demonstrating the compound's utility in creating complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).
Novel Pyrazolo[3,4-b]pyridine Products
In another application, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid forms novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process highlights the compound's role in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
Bromination and Iodination of Donor-Acceptor Cyclopropanes
Research on the reactivity of Ethyl 2,2-dimethoxycyclopropanecarboxylates with bromine and iodine provides insight into halogenation mechanisms, potentially applicable to derivatives of this compound. The study suggests a common single-electron transfer mechanism for halogenations, underlining the compound's versatility in organic synthesis (Piccialli, Graziano, Iesce, & Cermola, 2002).
Preparation of Key Intermediates for Insecticides
A specific study outlines the preparation of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a crucial intermediate for the insecticide chlorantraniliprole. This synthesis process, starting from related compounds, emphasizes the compound's importance in developing environmentally friendly pest control solutions (Ji Ya-fei, 2009).
Catalytic Arylation of sp3 C-H Bonds
A new palladium-catalyzed arylation process based on C-H activation, utilizing pyridine-containing directing groups, showcases the potential of this compound derivatives in selective functionalization of carboxylic acid and amine derivatives. This process is significant for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives (Zaitsev, Shabashov, & Daugulis, 2005).
Propiedades
IUPAC Name |
ethyl 3-(bromomethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZLMPCMWIONLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)
![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)


![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)
![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2935240.png)
![2-Methoxy-5-nitrobenzo[d]thiazole](/img/structure/B2935241.png)



![N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935247.png)
